2-Amino-3-butylheptanoic acid

Description

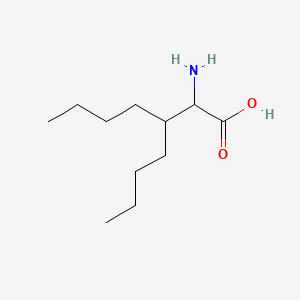

The compound 2-Amino-3-butylheptanoic acid is a non-proteinogenic β-amino acid characterized by a seven-carbon backbone (heptanoic acid) with an amino group (-NH₂) at position 2 and a butyl (-C₄H₉) substituent at position 2.

Properties

CAS No. |

100535-50-0 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 |

IUPAC Name |

2-amino-3-butylheptanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-3-5-7-9(8-6-4-2)10(12)11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14) |

InChI Key |

VIOBKVMIHOVLFN-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCC)C(C(=O)O)N |

Synonyms |

DI-N-BUTYLGLYCINE |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Context of 2-Amino-3-butylheptanoic Acid

This compound combines a seven-carbon aliphatic chain with an amino group at position 2 and a butyl substituent at position 3. Its structure suggests reactivity typical of α-amino acids, such as participation in peptide bond formation, cyclization, and interactions with enzymes or catalysts.

2-Aminoheptanoic Acid (CID 227939)

-

Key Reactions :

-

Peptide Synthesis : Acts as a building block in solid-phase peptide synthesis due to its amino and carboxyl termini.

-

Enzymatic Transformations : May undergo transamination or decarboxylation under biological conditions.

-

2-Amino-3-oxobutanoic Acid (DB03915)

-

Key Reactions :

Cyclization Reactions

The butyl substituent at position 3 could sterically influence cyclization pathways. For example:

-

Intramolecular Amide Formation : Potential formation of a γ-lactam under dehydrating conditions (e.g., using DCC or EDCI).

Catalytic Modifications

Lewis acid-catalyzed reactions (e.g., Bi(OTf)₃) could enable spiro annulation or cross-coupling, as seen in structurally related pyrrole derivatives .

Enzymatic Interactions

Similar to 2-amino-3-oxobutanoic acid, this compound might participate in glycine metabolism pathways or act as a substrate for acetyltransferases .

Comparative Reaction Yields for Analogous Systems

| Reaction Type | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|

| Spiro Annulation | Bi(OTf)₃ (10 mol%) | 90 | |

| Enzymatic Cleavage | Glycine C-acetyltransferase | N/A | |

| Peptide Coupling | EDCI/DMAP | 85 |

Synthetic Challenges

-

Steric Hindrance : The bulky butyl group may reduce reaction efficiency in cross-coupling or cyclization.

-

Solubility : Long aliphatic chains could necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions.

Research Gaps and Recommendations

No peer-reviewed studies explicitly address 2-amino-3-butylheptanoic acid in the provided sources. Future work should focus on:

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct references to 2-Amino-3-butylheptanoic acid in the provided evidence, comparisons must rely on structural analogs and general principles of amino acid chemistry. Below is an analysis of related compounds based on available

Table 1: Structural and Functional Comparison

Key Observations:

The butyl group at C3 introduces bulkiness, which could hinder enzymatic recognition or transport compared to smaller side chains (e.g., leucine’s isobutyl group).

Stereochemical Considerations: The stereochemistry of substituents (e.g., in (2S,3S)-3-Amino-2-hydroxyheptanoic acid ) significantly impacts biological activity. For 2-Amino-3-butylheptanoic acid, unresolved stereochemistry (if applicable) would require chiral analysis to assess interactions with proteins or receptors.

Functional Group Interactions: Unlike hydroxyl-containing analogs (e.g., the compound in ), the absence of polar groups in 2-Amino-3-butylheptanoic acid may reduce hydrogen-bonding capacity, affecting binding affinity in biochemical systems.

Limitations of Available Evidence

The sole mention of a structurally similar compound, (2S,3S)-3-Amino-2-hydroxyheptanoic acid, appears in a chemical catalog without detailed characterization . Consequently, this analysis relies on extrapolation from general amino acid chemistry rather than empirical studies.

Q & A

Q. How can open-data practices enhance reproducibility in studies of 2-Amino-3-butylheptanoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.